molecular formula C29H24F2N2O2S B11105573 N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]

N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]

Cat. No.: B11105573
M. Wt: 502.6 g/mol
InChI Key: ZSJKLMGDIKHUKO-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including fluorophenyl, acetamido, and phenylsulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenylacetic acid and 4-methyl-5-(phenylsulfanyl)phenylamine. These intermediates undergo acylation, amination, and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)acetic acid
  • 4-Methyl-5-(phenylsulfanyl)phenylamine
  • N-(4-Fluorophenyl)acetamide

Uniqueness

2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLSULFANYL)PHENYL}ACETAMIDE stands out due to its combination of fluorophenyl, acetamido, and phenylsulfanyl groups, which confer unique chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C29H24F2N2O2S

Molecular Weight

502.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-[[2-(4-fluorophenyl)acetyl]amino]-4-methyl-5-phenylsulfanylphenyl]acetamide

InChI

InChI=1S/C29H24F2N2O2S/c1-19-26(33-29(35)16-21-9-13-23(31)14-10-21)17-24(18-27(19)36-25-5-3-2-4-6-25)32-28(34)15-20-7-11-22(30)12-8-20/h2-14,17-18H,15-16H2,1H3,(H,32,34)(H,33,35)

InChI Key

ZSJKLMGDIKHUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1SC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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